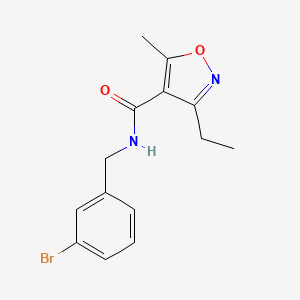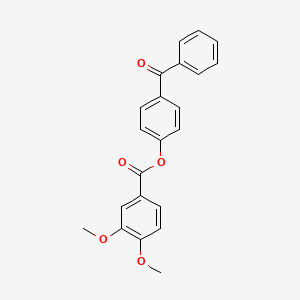![molecular formula C21H22ClN3OS B4855314 3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4855314.png)
3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole
Descripción general
Descripción
3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of 3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant activities. It has also been shown to inhibit the growth of cancer cells and bacteria, which may contribute to its anticancer and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which may make it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole. One direction is to further investigate its potential as an anticancer agent and to develop more potent and selective analogs. Another direction is to explore its potential as an antimicrobial agent and to investigate its mechanism of action against bacteria and fungi. Additionally, further studies are needed to determine its potential as an anti-inflammatory and antioxidant agent and to investigate its potential side effects and toxicity in vivo.
Aplicaciones Científicas De Investigación
3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole has shown potential applications in various scientific research fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(4-cyclopentyloxyphenyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-25-20(16-9-11-19(12-10-16)26-18-7-2-3-8-18)23-24-21(25)27-14-15-5-4-6-17(22)13-15/h4-6,9-13,18H,2-3,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLMBBHYMZMRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4855231.png)
![N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4855232.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4855259.png)
![N-(2-methyl-5-nitrophenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4855266.png)

![methyl 2-[({[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4855274.png)

![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4855282.png)
![2-bromo-N-{[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4855289.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride](/img/structure/B4855291.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide](/img/structure/B4855299.png)

![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4855332.png)